molecular formula C21H18ClNO3 B2558405 Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate CAS No. 439108-87-9

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate

Cat. No. B2558405
M. Wt: 367.83
InChI Key: VZBJINDNFCJKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate” is a chemical compound with the molecular formula C21H18ClNO3 . It has a molecular weight of 367.83 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25) .


Physical And Chemical Properties Analysis

“Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate” is a solid compound . It has a molecular weight of 367.83 .

Scientific Research Applications

  • Synthesis and Catalysis :

    • The synthesis of related naphthalene derivatives has been explored for various applications, such as the development of antihypertensive drugs and beta-blockers (Gransden, Roth, & Takahashi, 1983).
    • Catalysis in alkylation reactions involving naphthalene derivatives like 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate in beta-blocker synthesis, demonstrates the role of these compounds in pharmaceutical ingredient production (Jovanovic et al., 2006).
  • Optical Resolution and Enantiomeric Purity :

    • The preparation of single enantiomers of 2-naphthylalanine derivatives illustrates the importance of optical resolution in pharmaceutical synthesis (Boaz et al., 2005).
    • Optical resolution of fluorosilane having an optically active amino group shows the advancement in synthesizing optically active silicon compounds (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
  • Biological Activities and Applications :

    • Amino acid derivatives containing naphthalene moieties have shown good antimicrobial activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
    • The synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amines light stabilizer, shows the application of similar compounds in materials science, particularly in enhancing light stability (Deng Yi, 2008).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning” according to the safety information . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBJINDNFCJKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate

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